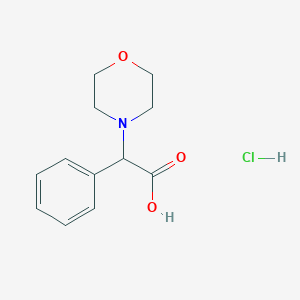
2-Morpholino-2-phenylacetic acid hydrochloride
Übersicht
Beschreibung
2-Morpholino-2-phenylacetic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO3 . It has an average mass of 257.713 Da and a monoisotopic mass of 257.081879 Da .
Molecular Structure Analysis
The molecular structure of 2-Morpholino-2-phenylacetic acid hydrochloride consists of 12 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a potential chemical reaction involving 2-Morpholino-2-phenylacetic acid hydrochloride . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
2-Morpholino-2-phenylacetic acid hydrochloride derivatives have been synthesized and characterized, showing potential as biologically active compounds. Particularly, certain analogues demonstrate notable antimicrobial properties, exhibiting effectiveness against a variety of fungal and bacterial strains. This suggests the potential of these compounds in addressing antimicrobial resistance and developing new antimicrobial agents (Jayadevappa et al., 2012).
Synthetic Applications
The compound serves as a crucial intermediate in the synthesis of various morpholine derivatives. For instance, it is used in the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride, highlighting its role in producing structurally complex and potentially bioactive morpholine derivatives (Qiu Fang-li, 2012). It's also employed in synthesizing compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, further underscoring its significance in medicinal chemistry (Tao Yuan, 2012).
Chemical Structure and Characterization
The compound's structure is central to its chemical identity and facilitates understanding its reactivity and potential applications. It's characterized using techniques like IR, NMR, and mass spectral studies, ensuring precise identification and enabling further research into its properties and applications (Tan Bin, 2010).
Contribution to Peptidomimetic Chemistry
2-Morpholino-2-phenylacetic acid hydrochloride derivatives play a significant role in peptidomimetic chemistry. They are used in synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid, highlighting their contribution to the field of peptide synthesis and the creation of peptide-like structures with potential therapeutic applications (Filippo Sladojevich et al., 2007).
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-2-phenylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13;/h1-5,11H,6-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOURXHYILTZGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849420 | |
| Record name | (Morpholin-4-yl)(phenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-2-phenylacetic acid hydrochloride | |
CAS RN |
91641-50-8 | |
| Record name | (Morpholin-4-yl)(phenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)
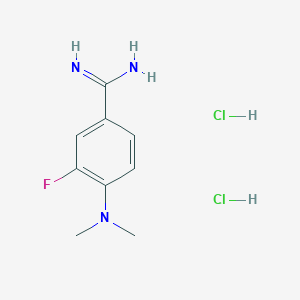
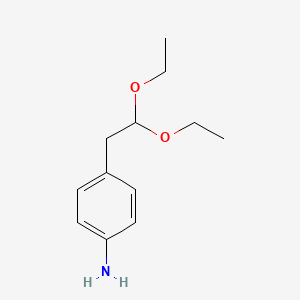
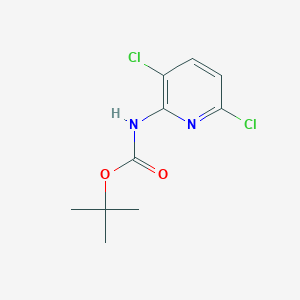
![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1445649.png)
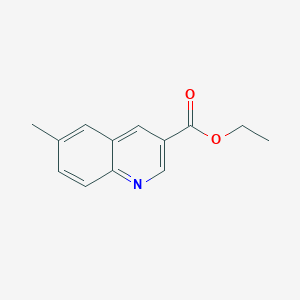
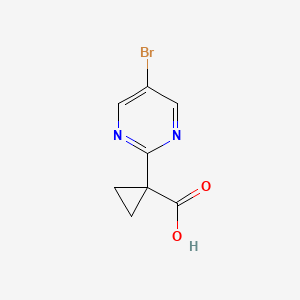
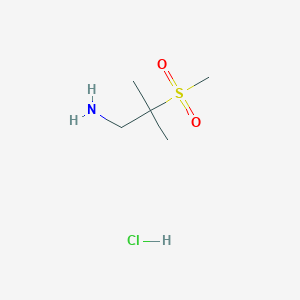
![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1445657.png)
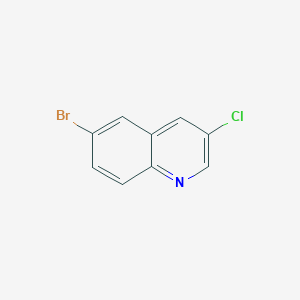
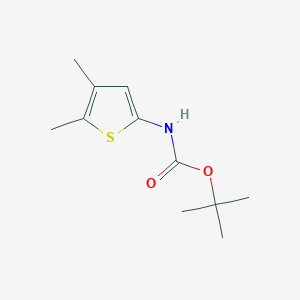
![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B1445663.png)
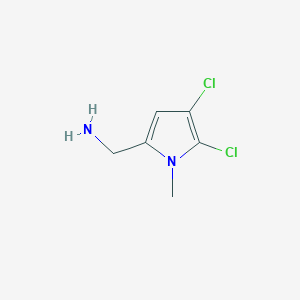
![methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate](/img/structure/B1445667.png)